molecular formula C19H16N2 B14444882 N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide CAS No. 77740-05-7

N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide

Katalognummer: B14444882
CAS-Nummer: 77740-05-7
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: MGOIOJZBJLHSSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a biphenyl group attached to a benzenecarboximidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide typically involves the reaction of biphenyl-2-carboxylic acid with benzenecarboximidamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide is unique due to the combination of the biphenyl and carboximidamide groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

77740-05-7

Molekularformel

C19H16N2

Molekulargewicht

272.3 g/mol

IUPAC-Name

N'-(2-phenylphenyl)benzenecarboximidamide

InChI

InChI=1S/C19H16N2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21)

InChI-Schlüssel

MGOIOJZBJLHSSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.